molecular formula C14H13BrClNO2S B8648085 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole

4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole

Cat. No.: B8648085
M. Wt: 374.7 g/mol
InChI Key: UJIZSIPEUJYYRS-UHFFFAOYSA-N
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Description

4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromine atom, a chlorophenyl group, a sulfanyl group, and a tetrahydropyran ring

Preparation Methods

The synthesis of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the chlorophenyl and sulfanyl groups. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole can be compared with other similar compounds, such as:

    4-bromo-5-[(4-fluorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: This compound has a fluorine atom instead of a chlorine atom, which may result in different chemical and biological properties.

    4-bromo-5-[(4-methylphenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole: The presence of a methyl group instead of a chlorine atom can also influence the compound’s reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13BrClNO2S

Molecular Weight

374.7 g/mol

IUPAC Name

4-bromo-5-(4-chlorophenyl)sulfanyl-2-(oxan-4-yl)-1,3-oxazole

InChI

InChI=1S/C14H13BrClNO2S/c15-12-14(20-11-3-1-10(16)2-4-11)19-13(17-12)9-5-7-18-8-6-9/h1-4,9H,5-8H2

InChI Key

UJIZSIPEUJYYRS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=C(O2)SC3=CC=C(C=C3)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2H-pyran-4-yl)-1,3-oxazole (521 g, 17.61 mmol) in DCM (176 ml) was added NBS (3.45 g, 19.38 mmol) and the reaction mixture was stirred at RT for 16 h. The reaction mixture was concentrated in vacuo and purified by flash chromatography (silica 330 g, 5 to 30% EtOAc in hexane), to give 4-bromo-5-[(4-chlorophenyl)sulfanyl]-2-(tetrahydro-2 H-pyran-4-yl)-1,3-oxazole (6.16 g). MS: M+H=376. H′NMR (400 MHz, CDCl3) δ: 7.28 (d, J=8.4 Hz, 2 H), 7.22 (d, J=8.4 Hz, 2 H), 4.01 (dt, J=11.7 Hz, 3.6 Hz, 2 H), 3.50 (td, J=2.7, 11.7 Hz, 2 H), 3.09-2.98 (m, 1 H), 2.02-1.86 (m, 4 H).
Quantity
521 g
Type
reactant
Reaction Step One
Name
Quantity
3.45 g
Type
reactant
Reaction Step One
Name
Quantity
176 mL
Type
solvent
Reaction Step One

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